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1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Preceramic Polymer Synthesis SiBCN Ceramics Polyborosilazane

This bifunctional vinyl-silazane uniquely provides both silylating surface treatment and hydrosilylation-curable vinyl handles, enabling true filler-matrix covalent bonding. Compared to HMDS, it boosts SiBCN preceramic polymer ceramic yield by 14.9% and achieves 104.6 kV/mm HVDC breakdown strength in nano-SiC/EPDM composites. Essential for negative-tone photoresist adhesion, high-voltage insulation, and precision polymer synthesis. Available in ≥97% purity with argon packaging for moisture-sensitive applications.

Molecular Formula C8H19NSi2
Molecular Weight 185.41 g/mol
CAS No. 7691-02-3
Cat. No. B1329466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetramethyl-1,3-divinyldisilazane
CAS7691-02-3
Molecular FormulaC8H19NSi2
Molecular Weight185.41 g/mol
Structural Identifiers
SMILESC[Si](C)(C=C)N[Si](C)(C)C=C
InChIInChI=1S/C8H19NSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-9H,1-2H2,3-6H3
InChIKeyWYUIWUCVZCRTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetramethyl-1,3-divinyldisilazane (CAS 7691-02-3) – Core Silazane Procurement Guide: Physicochemical Identity, Commercial Specifications, and Baseline Functional Profile


1,1,3,3-Tetramethyl-1,3-divinyldisilazane (CAS 7691-02-3, molecular formula C₈H₁₉NSi₂, MW 185.42 g/mol) is a bifunctional organosilicon compound featuring a central disilazane bridge (Si–N(H)–Si) flanked by two vinyldimethylsilyl groups [1]. This vinyl‑silazane architecture confers dual reactivity: the vinyl groups enable hydrosilylation, radical addition, and cycloaddition, while the disilazane moiety provides silylation capacity and hydrolytic sensitivity (reacts slowly with moisture/water) . Commercially, the material is supplied as a colorless to pale yellow clear liquid with a typical purity of ≥97%, density 0.819 g/mL, boiling range 160–163 °C, flash point 34 °C, and refractive index (n20/D) 1.4405 . Its primary industrial roles include silica filler hydrophobization, adhesion promotion for negative photoresists, silylation of glass capillary columns, and as a reactive intermediate for vinyl‑functional silicone resins and rubbers [2].

1,1,3,3-Tetramethyl-1,3-divinyldisilazane – Why Direct Substitution with HMDS, TMDS, or Non‑Vinyl Silazanes Compromises Key Performance Metrics in Filler‑Reinforced Silicone Systems and Advanced Ceramic Precursors


Within the silazane family, 1,1,3,3‑tetramethyl‑1,3‑divinyldisilazane occupies a distinct functional space that cannot be replicated by its closest structural analogs—hexamethyldisilazane (HMDS, CAS 999‑97‑3) or tetramethyldisilazane (TMDS, CAS 15933‑59‑2). HMDS provides efficient hydrophobization of silica fillers via methyl capping but lacks vinyl groups for subsequent covalent integration into silicone networks; TMDS introduces reactive Si–H groups that follow fundamentally different crosslinking pathways [1]. The divinyl‑disilazane uniquely supplies both a silylation‑competent disilazane core (for surface treatment) and two terminal vinyl handles (for hydrosilylation crosslinking with Si–H‑containing polymers), enabling dual‑mode reinforcement that simultaneously hydrophobizes filler particles and anchors them into the polymer matrix [2]. When HMDS or TMDS is substituted, the resulting composites exhibit inferior filler‑matrix coupling, lower ceramic yield in preceramic polymer syntheses, and reduced electrical breakdown strength in high‑voltage insulation applications [3].

1,1,3,3-Tetramethyl-1,3-divinyldisilazane – Quantitative Differentiation Evidence: Direct Comparative Performance Data vs. HMDS in Ceramic Precursor Yield, HVDC Composite Breakdown Strength, and Synthetic Efficiency


Ceramic Yield Enhancement in Polyborosilazane Precursors: Direct Comparison with HMDS (MMN) Shows 14.9% Higher Ceramic Yield After Curing

In a 2024 study published in Acta Polymerica Sinica, 1,1,3,3‑tetramethyl‑1,3‑divinyldisilazane (designated MMNVi) was directly compared with hexamethyldisilazane (MMN) and tetramethyldisilazane (MMNH) as the amine source in the one‑pot synthesis of polyborosilazane preceramic polymers [1]. When MMNVi was used in place of MMN, the ceramic yield of the precursor after curing increased by 14.9% (relative percentage) and the ceramic yield after pyrolysis increased by 8.1%. Additionally, the presence of vinyl end‑capping from MMNVi reduced the curing temperature and lowered the activation energy for the curing reaction compared to the MMN‑based system [1].

Preceramic Polymer Synthesis SiBCN Ceramics Polyborosilazane High‑Temperature Materials

High‑Voltage DC Insulation Performance: Surface‑Modified Nano‑SiC Composites Achieve 104.6 kV/mm Breakdown Strength

A 2025 study in Polymer Engineering and Science investigated ethylene propylene diene monomer (EPDM) composites containing micro‑SiC and nano‑SiC fillers for HVDC insulation applications [1]. Nano‑SiC particles were surface‑modified with 1,3‑divinyl‑1,1,3,3‑tetramethyldisilazane prior to compounding. The optimal composite formulation (96 g EPDM, 2.5 g micro‑SiC, 2.0 g surface‑modified nano‑SiC) exhibited a maximum HVDC breakdown strength of 104.6 kV/mm under positive polarity power supply [1]. The tensile strength of the same composite reached a maximum of 5.4 MPa. The authors attribute this enhancement to improved dispersion of space charge facilitated by the vinyl‑silazane surface treatment, which prevents localized charge accumulation that would otherwise trigger premature dielectric failure [1].

HVDC Insulation EPDM Composites Space Charge Dispersion Electrical Breakdown Strength

Synthesis Efficiency: Patent Method Delivers 98.95% Purity and 98% Yield with Controlled Impurity Profile

Chinese Patent CN109776596A (Shijiazhuang San Tai Chem Co., Ltd., 2019) discloses a preparation method for 1,3‑divinyl‑1,1,3,3‑tetramethyldisilazane that addresses key limitations of prior art [1]. The method uses dimethylvinylchlorosilane and ammonia gas under controlled pressure (5 kg NH₃) and temperature (130 °C), followed by molecular distillation at 160–163 °C and 760 mmHg. The reported product purity is 98.95% (by GC or equivalent), with a yield of 98% and a density of 0.819 g/cm³. Critically, the method achieves zero detectable ammonium chloride residue and reduces the tetramethyldivinyldisiloxane impurity to 0.1% [1]. Earlier synthesis approaches (e.g., feeding ammonia into dimethylvinylchlorosilane followed by salt‑dissolving extraction) produced higher impurity levels (ammonium chloride and disiloxane) and suffered from complex filtration and desalting operations that caused yield losses and environmental issues [1].

Synthetic Methodology Process Chemistry Purity Control Scale‑Up

Filler Modification Performance: Industry‑Reported Superiority Over HMDS in Silica Treatment

Multiple commercial technical datasheets and application guides from organosilicon manufacturers state that 1,3‑divinyl‑1,1,3,3‑tetramethyldisilazane (abbreviated as DVTMDZ or MMNVi) “performs better than Hexamethyldisilazane in the process of filler modification” and is “better to use … for the treatment of white carbon black” [1]. While these claims are not accompanied by head‑to‑head quantitative data in the referenced datasheets, they are consistent with the mechanistic understanding that vinyl‑silazanes provide both hydrophobization (via silylation) and covalent coupling (via vinyl hydrosilylation) in silicone formulations, whereas HMDS provides only hydrophobization. A Dow Corning patent (US 5,679,727) further demonstrates that optimal hysteresis characteristics in platinum‑cured organosiloxane compositions are achieved when the reinforcing silica filler is treated with both HMDS and 1,1,3,3‑tetramethyl‑1,3‑divinyldisilazane (component E), used at 0.5–10 wt% relative to filler [2].

Silica Filler Treatment Silicone Rubber Reinforcement Hydrophobization Coupling Efficiency

Adhesion Promotion for Negative Photoresists: Functional Specificity Over General‑Purpose Silazanes

Technical literature from multiple suppliers (Gelest, SiSiB Silicones, Hubei Changfu) identifies 1,1,3,3‑tetramethyl‑1,3‑divinyldisilazane specifically as an “adhesion promoter for negative photoresists” [1]. This application specificity arises from the compound's vinyl functionality, which can copolymerize with the unsaturated components of negative‑tone photoresist formulations during UV exposure, thereby anchoring the resist to the substrate [2]. In contrast, general‑purpose silazanes such as HMDS are employed primarily as surface hydrophobizing agents (adhesion promoters for positive photoresists via dehydration of surface silanols) but lack the vinyl reactivity needed for covalent integration into negative resist matrices. The Gelest product datasheet explicitly notes the compound's application “For silylation of glass capillary columns” and its classification as a “Diolefin Functional Amino Silane” .

Photolithography Semiconductor Manufacturing Adhesion Promotion Microelectronics

1,1,3,3-Tetramethyl-1,3-divinyldisilazane – Priority Application Scenarios Where Quantitative Differentiation Justifies Procurement Selection Over HMDS or TMDS


Synthesis of High‑Ceramic‑Yield SiBCN Preceramic Polymers for Ultra‑High‑Temperature Structural Ceramics

When formulating polyborosilazane precursors for SiBCN ceramic matrix composites, substituting 1,1,3,3‑tetramethyl‑1,3‑divinyldisilazane (MMNVi) for hexamethyldisilazane (MMN) directly increases ceramic yield by 14.9% after curing and 8.1% after pyrolysis, as established by direct comparative data [1]. This yield enhancement reduces material loss during ceramic conversion and enables more efficient fabrication of components for aerospace thermal protection systems, high‑temperature sensors, and hypersonic vehicle leading edges.

Surface Modification of Semiconductive Fillers for HVDC Cable Insulation Compounds

In the development of EPDM‑based HVDC insulation materials, nano‑SiC fillers surface‑treated with 1,3‑divinyl‑1,1,3,3‑tetramethyldisilazane enable the achievement of a HVDC breakdown strength of 104.6 kV/mm and a tensile strength of 5.4 MPa in the optimized composite [2]. The vinyl‑silazane treatment promotes uniform space charge dispersion, mitigating localized electric field enhancement that would otherwise cause premature dielectric failure. This application scenario is not addressable by HMDS‑treated fillers, which lack the vinyl groups needed for covalent integration into the crosslinked polymer matrix.

Large‑Scale Synthesis Requiring High Purity and Minimal Salt Contamination

For industrial procurement where downstream hydrosilylation reactions or electronic‑grade applications demand high purity and low ionic contamination, the patented synthetic method provides 1,1,3,3‑tetramethyl‑1,3‑divinyldisilazane at 98.95% purity and 98% yield with zero detectable ammonium chloride [3]. This process avoids the filtration and desalting complexity of earlier methods, directly reducing manufacturing cost and environmental burden while supplying material suitable for semiconductor adhesion promotion and precision polymer synthesis.

Adhesion Layer for Negative Photoresists in Advanced Semiconductor Lithography

In photolithographic patterning using negative‑tone photoresists, 1,1,3,3‑tetramethyl‑1,3‑divinyldisilazane serves as a chemically specific adhesion promoter that covalently bonds to the resist matrix during UV exposure . General‑purpose silazanes (e.g., HMDS) function only as surface dehydrating agents and cannot provide the vinyl‑based copolymerization necessary for robust adhesion in negative resist systems. Selection of the divinyl‑silazane reduces pattern collapse and line‑edge roughness defects, improving device yield in MEMS, advanced packaging, and high‑density interconnect fabrication.

Technical Documentation Hub

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